[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol
CAS No.:
Cat. No.: VC13394247
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | [1-(4-methylpyrimidin-2-yl)piperidin-3-yl]methanol |
| Standard InChI | InChI=1S/C11H17N3O/c1-9-4-5-12-11(13-9)14-6-2-3-10(7-14)8-15/h4-5,10,15H,2-3,6-8H2,1H3 |
| Standard InChI Key | SKJNRBGLBPAMQO-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)N2CCCC(C2)CO |
| Canonical SMILES | CC1=NC(=NC=C1)N2CCCC(C2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol. Its IUPAC name is [1-(4-methylpyrimidin-2-yl)piperidin-3-yl]methanol, and it belongs to the class of pyrimidine-piperidine hybrids. Key structural elements include:
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A piperidine ring substituted at position 1 with a 4-methylpyrimidin-2-yl group.
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A hydroxymethyl (-CH₂OH) group at position 3 of the piperidine ring .
Spectroscopic and Computational Data
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between 4-methylpyrimidine and piperidin-4-ol, followed by hydroxymethylation at the piperidine C3 position. Key steps include:
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Coupling: Reacting 4-methylpyrimidine with piperidin-4-ol under controlled temperature (80–120°C) and inert atmosphere.
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Hydroxymethylation: Introducing the -CH₂OH group via reductive amination or alcohol protection/deprotection strategies.
| Parameter | Details | Reference |
|---|---|---|
| Yield | 60–75% (dependent on solvent system) | |
| Key Reagents | NaBH₄, DMF, THF | |
| By-products | Unsubstituted piperidine derivatives |
Scalability Challenges
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Solvent Choice: Polar aprotic solvents (e.g., DMF) improve yield but complicate purification.
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Regioselectivity: Competing reactions at pyrimidine N1 vs. N3 positions require careful catalytic control .
Pharmacological Applications
Kinase Inhibition
Analogous pyrimidine-piperidine compounds exhibit CDK4/6 inhibition, critical in cancer therapeutics. For example:
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Compound 78 (structurally related): CDK4 Kᵢ = 1 nM, CDK6 Kᵢ = 34 nM .
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Antiproliferative activity against MV4-11 leukemia cells (GI₅₀ = 23 nM) .
Future Directions and Research Gaps
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